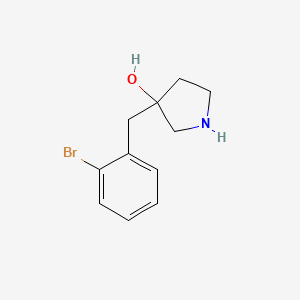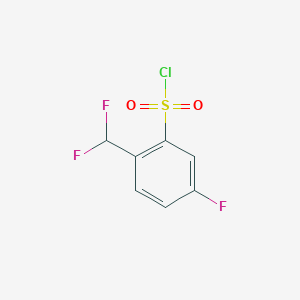![molecular formula C13H12ClNO B13553268 6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13553268.png)
6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Chlorophenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a chemical compound that belongs to the spirocyclic family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound features a spiro[33]heptane core with a 3-chlorophenyl group and a carbonitrile group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps. One common method starts with the preparation of the spiro[3.3]heptane core, which can be achieved through cyclization reactions. For instance, a cyclization reaction under basic conditions with p-toluenesulfonamide can yield the N-tosylated spiro compound, which is then deprotected to obtain the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A similar spiro compound with different functional groups.
Spiro[3.3]heptane: The parent compound without additional functional groups.
6-Phenyl-2-oxaspiro[3.3]heptane: A structurally related compound with a phenyl group instead of a chlorophenyl group.
Uniqueness
6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the presence of the 3-chlorophenyl group and the carbonitrile group, which impart distinct chemical properties and potential applications. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C13H12ClNO |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
6-(3-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C13H12ClNO/c14-11-3-1-2-10(4-11)13(7-15)5-12(6-13)8-16-9-12/h1-4H,5-6,8-9H2 |
InChIキー |
ZZMKZGZIVVPSRO-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C#N)C3=CC(=CC=C3)Cl)COC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





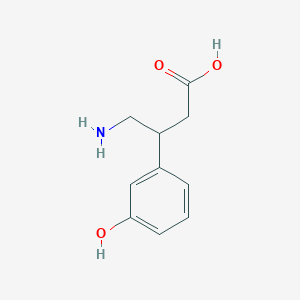
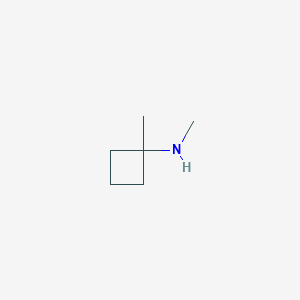
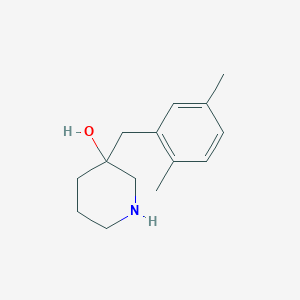
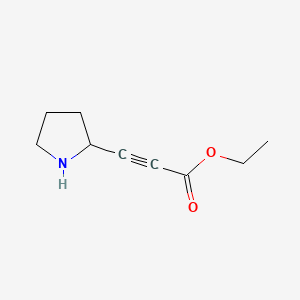

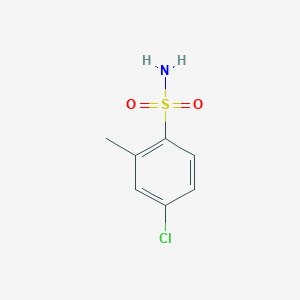

![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
